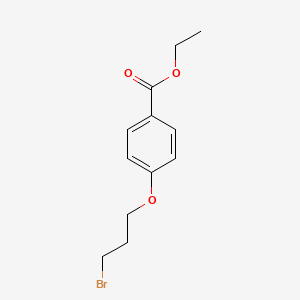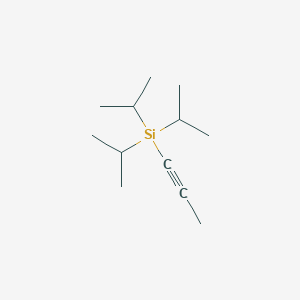
Ethyl 4-(3-bromopropoxy)benzoate
Overview
Description
Ethyl 4-(3-bromopropoxy)benzoate is an organic compound used in various scientific research applications. It is characterized by the presence of a benzoate ester linked to a bromopropoxy group. This compound is often utilized in organic synthesis and drug development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromopropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-bromopropanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of 4-hydroxybenzoic acid reacts with the bromopropanol to form the desired ester. The reaction conditions often include the use of an acid catalyst such as sulfuric acid and heating to facilitate the esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-bromopropoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3-bromopropoxy)benzoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically requires a polar aprotic solvent and may be facilitated by heating.
Ester Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis uses a strong base such as sodium hydroxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an amine-substituted benzoate.
Ester Hydrolysis: The major products are 4-(3-bromopropoxy)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(3-bromopropoxy)benzoate has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Development: The compound is used in the synthesis of potential pharmaceutical agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromopropoxy)benzoate primarily involves its reactivity towards nucleophiles. The bromine atom in the bromopropoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzoate structure .
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate: Similar structure but lacks the bromopropoxy group.
Ethyl 4-(2-bromopropoxy)benzoate: Similar but with a different position of the bromine atom on the propoxy chain.
Uniqueness: Ethyl 4-(3-bromopropoxy)benzoate is unique due to the presence of the bromopropoxy group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with simpler esters .
Properties
IUPAC Name |
ethyl 4-(3-bromopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDJGPFGNAKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399452 | |
| Record name | Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74226-00-9 | |
| Record name | Benzoic acid, 4-(3-bromopropoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)











